

Measuring FASN Inhibition by TVB-3664: Application Notes and Protocols

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Compound of Interest

Compound Name: TVB-3664

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Abstract

This document provides detailed application notes and protocols for measuring the inhibition of Fatty Acid Synthase (FASN) by the potent and selective inhibitor, **TVB-3664**. FASN is a critical enzyme in de novo lipogenesis, a pathway often upregulated in cancer and metabolic diseases. **TVB-3664** is an orally bioavailable, reversible inhibitor of FASN, targeting the β -ketoacyl synthase (KS) domain.^[1] The following sections offer a summary of its inhibitory activity, protocols for key in vitro and in vivo experiments, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to TVB-3664 and FASN Inhibition

Fatty Acid Synthase (FASN) is the primary enzyme responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA. In many cancer types, the expression and activity of FASN are significantly elevated, contributing to tumor cell growth, survival, and resistance to therapy.^[2] **TVB-3664** is a novel, potent, and selective small molecule inhibitor of FASN.^[3] By blocking FASN, **TVB-3664** disrupts lipid biosynthesis, leading to reduced membrane lipid availability, impaired protein palmitoylation, and the interruption of oncogenic signaling pathways such as PI3K/Akt/mTOR and β -catenin.^{[1][4]} This ultimately results in apoptosis and metabolic stress in cancer cells that are dependent on de novo lipogenesis.^{[1][2]}

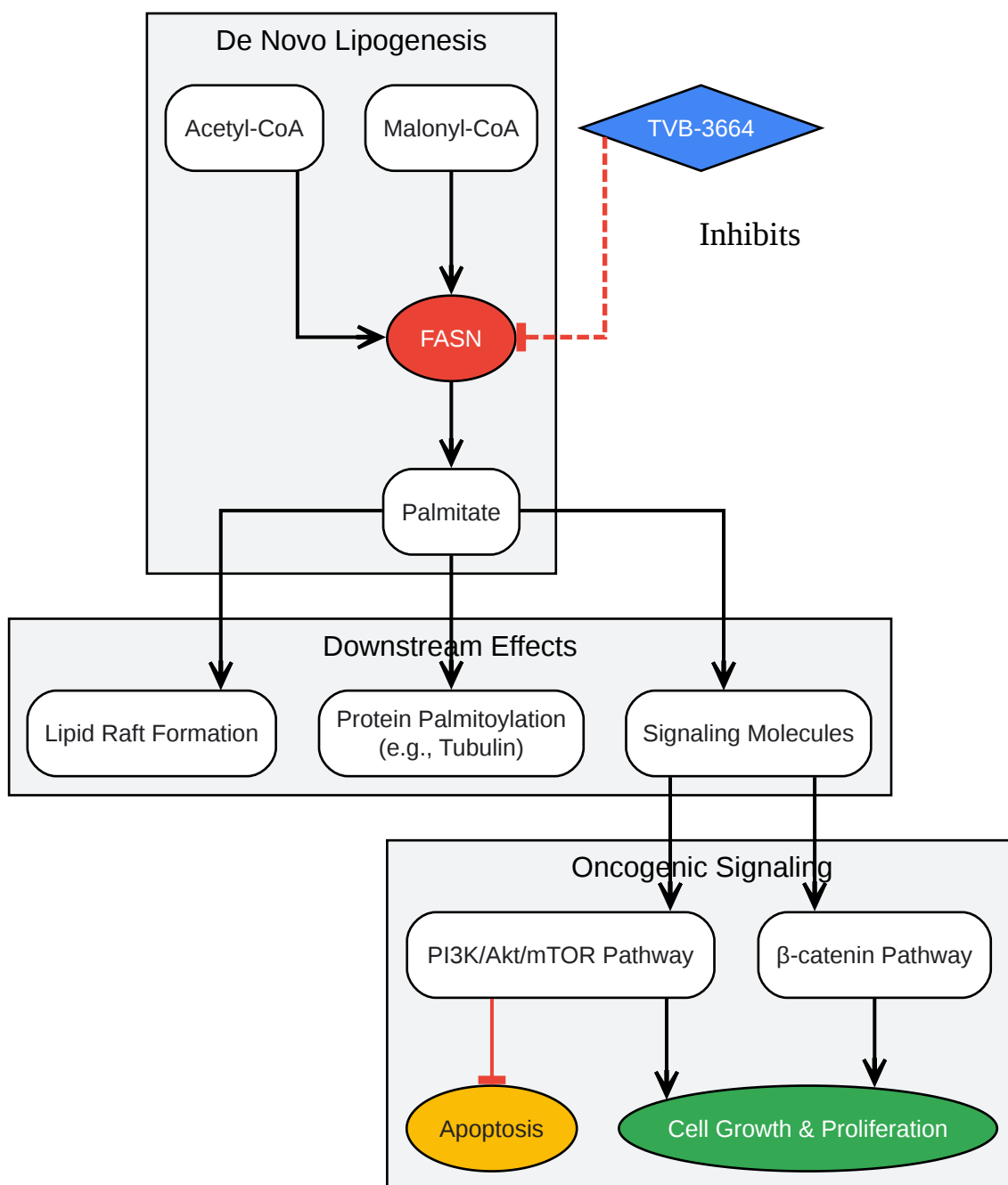
Quantitative Data Summary

The inhibitory activity of **TVB-3664** has been characterized in various preclinical models. The following table summarizes key quantitative data for easy comparison.

Parameter	Species/Cell Line	Value	Reference
IC50 (Palmitate Synthesis)	Human Cells	18 nM	[1] [3] [5] [6]
Mouse Cells	12 nM	[1] [3] [5] [6]	
In Vivo Efficacy (Tumor Weight Reduction)	Colorectal Cancer PDX Model (Pt 2614)	30% at 3 mg/kg/day	[3] [6] [7]
Colorectal Cancer PDX Model (Pt 2449PT)	37.5% at 3 mg/kg/day	[3] [6] [7]	
Colorectal Cancer PDX Model (Pt 2402)	51.5% at 6 mg/kg/day	[3] [6] [7]	
Cell Viability IC50	CALU-6 (Non-small-cell lung cancer)	0.10 μ M	[4]

Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the central role of FASN in lipid biosynthesis and key downstream signaling pathways affected by its inhibition with **TVB-3664**.



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FASN signaling pathway and the mechanism of **TVB-3664** inhibition.

Experimental Protocols

In Vitro Measurement of Palmitate Synthesis Inhibition

This protocol describes a cell-based assay to quantify the inhibition of de novo palmitate synthesis by **TVB-3664** using a stable isotope tracer.

Materials:

- Cancer cell line of interest (e.g., Calu-6, HCT116)
- Complete cell culture medium
- **TVB-3664** stock solution (in DMSO)
- [U-¹³C]-Acetate
- Phosphate-buffered saline (PBS)
- Lipid extraction solvent (e.g., 2:1 methanol:chloroform)
- Gas chromatography-mass spectrometry (GC-MS) system

Procedure:

- Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a serial dilution of **TVB-3664** (e.g., 0-1 μ M) for a predetermined time (e.g., 24-48 hours). Include a vehicle control (DMSO).
- Isotope Labeling: Two hours before harvesting, add [U-¹³C]-Acetate to the culture medium.
- Cell Harvesting: Aspirate the medium, wash the cells twice with ice-cold PBS, and then collect the cell pellets.
- Lipid Extraction: Resuspend the cell pellets in the lipid extraction solvent. Vortex thoroughly and incubate to ensure complete lipid extraction.
- Saponification and Derivatization: Saponify the lipid extracts to release fatty acids and then derivatize them to fatty acid methyl esters (FAMES) for GC-MS analysis.

- GC-MS Analysis: Analyze the FAMES by GC-MS to determine the incorporation of ^{13}C into palmitate.
- Data Analysis: Calculate the percentage of ^{13}C -labeled palmitate relative to total palmitate for each treatment condition. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of **TVB-3664**.

Workflow for in vitro palmitate synthesis inhibition assay.

Cell Viability Assay

This protocol measures the effect of FASN inhibition by **TVB-3664** on the proliferation and viability of cancer cells.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- **TVB-3664** stock solution (in DMSO)
- 96-well plates
- Cell Counting Kit-8 (CCK-8) or similar viability reagent

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
- Compound Treatment: Treat the cells with a range of **TVB-3664** concentrations (e.g., 0-1 μM) in triplicate for a specified duration (e.g., 7 days).[3][6] Include a vehicle control.
- Viability Measurement: At the end of the treatment period, add the CCK-8 reagent to each well according to the manufacturer's instructions and incubate.
- Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

- **Data Analysis:** Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the log concentration of **TVB-3664** to calculate the IC50 value.

In Vivo Xenograft Model for Efficacy Evaluation

This protocol outlines the use of a mouse xenograft model to assess the anti-tumor activity of **TVB-3664** in vivo.

Materials:

- Immunocompromised mice (e.g., NOD-SCID)
- Cancer cell line or patient-derived xenograft (PDX) tissue
- **TVB-3664** formulation for oral gavage
- Vehicle control
- Calipers for tumor measurement
- Animal balance

Procedure:

- **Tumor Implantation:** Subcutaneously implant cancer cells or PDX tissue fragments into the flanks of the mice.
- **Tumor Growth:** Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- **Randomization and Treatment:** Randomize the mice into treatment and control groups. Administer **TVB-3664** (e.g., 3-6 mg/kg) or vehicle daily via oral gavage for a defined period (e.g., 4 weeks).^{[3][6]}
- **Tumor Measurement:** Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume.

- **Body Weight Monitoring:** Monitor the body weight of the mice regularly as an indicator of toxicity.
- **Endpoint:** At the end of the study, euthanize the mice and excise the tumors.
- **Data Analysis:** Compare the tumor volumes and final tumor weights between the **TVB-3664**-treated and vehicle-treated groups to determine the extent of tumor growth inhibition.



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Workflow for in vivo efficacy evaluation using a xenograft model.

Concluding Remarks

The protocols and data presented here provide a comprehensive guide for researchers to effectively measure the inhibition of FASN by **TVB-3664**. These methods, from cell-based assays to in vivo models, are crucial for elucidating the mechanism of action, determining potency, and evaluating the therapeutic potential of this promising FASN inhibitor. The provided diagrams offer a clear visual representation of the underlying biological processes and experimental procedures.

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